molecular formula C23H21F3N4O B14980928 N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14980928
M. Wt: 426.4 g/mol
InChI Key: SXVOFRSPQFYRKQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe ethoxyphenyl, methylphenyl, and trifluoromethyl groups are then introduced via substitution reactions using suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents or nucleophiles in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its combination of structural features, including the pyrazolo[1,5-a]pyrimidine core, ethoxyphenyl, methylphenyl, and trifluoromethyl groups

Properties

Molecular Formula

C23H21F3N4O

Molecular Weight

426.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H21F3N4O/c1-4-31-18-11-9-17(10-12-18)28-19-13-15(3)27-22-20(16-7-5-14(2)6-8-16)21(23(24,25)26)29-30(19)22/h5-13,28H,4H2,1-3H3

InChI Key

SXVOFRSPQFYRKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)C)C

Origin of Product

United States

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